molecular formula C14H23N5O3 B2520461 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 674816-01-4

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2520461
CAS RN: 674816-01-4
M. Wt: 309.37
InChI Key: OZGUJXQYOFKYIH-UHFFFAOYSA-N
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Description

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as Rolipram, is a selective inhibitor of phosphodiesterase type 4 (PDE4). It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by PDE4. This leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, increasing neuronal survival, and enhancing memory and learning. It has also been shown to have anti-tumor effects, including inhibiting angiogenesis and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione in lab experiments is its selectivity for PDE4, which allows for more specific targeting of cAMP signaling pathways. However, one limitation is that 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can have off-target effects, particularly at higher concentrations.

Future Directions

There are several potential future directions for research on 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on developing more selective PDE4 inhibitors with fewer off-target effects.

Synthesis Methods

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be synthesized through a multi-step process involving the reaction of 7-(3-methylbutyl)-3-methylxanthine with 2-(2-methoxyethylamino)ethyl chloride in the presence of a base. The resulting intermediate is then oxidized to form 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione.

Scientific Research Applications

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, respiratory diseases, and cancer. In neurological disorders, 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have antidepressant and neuroprotective effects. In respiratory diseases, it has been studied for its ability to reduce airway inflammation and smooth muscle contraction. In cancer, 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapy.

properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-9(2)5-7-19-10-11(16-13(19)15-6-8-22-4)18(3)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUJXQYOFKYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopentyl-8-((2-methoxyethyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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